

# The Versatile Building Block: 4-(2-amino-4-thiazolyl)phenol in Medicinal Chemistry

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## Compound of Interest

Compound Name: **4-(2-amino-4-thiazolyl)phenol**

Cat. No.: **B188846**

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The compound **4-(2-amino-4-thiazolyl)phenol** is a versatile heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, comprising a phenol, a thiazole, and an amino group, provide multiple points for chemical modification, making it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This document provides an overview of its applications, quantitative data on the activity of its derivatives, and detailed protocols for their synthesis and biological evaluation.

## Applications in Drug Discovery

Derivatives of **4-(2-amino-4-thiazolyl)phenol** have been explored for a multitude of therapeutic applications, owing to their ability to interact with various biological targets. Key areas of investigation include:

- **Oncology:** Many derivatives have demonstrated potent anticancer activity by targeting crucial signaling pathways involved in cell proliferation, survival, and angiogenesis. Notably, they have been developed as inhibitors of various protein kinases.
- **Inflammation and Immunology:** The scaffold has been utilized to develop inhibitors of key enzymes in inflammatory signaling cascades, such as spleen tyrosine kinase (Syk), which plays a critical role in allergic responses and autoimmune diseases.

- **Infectious Diseases:** The 2-aminothiazole moiety is a well-known pharmacophore in antimicrobial agents. Derivatives of **4-(2-amino-4-thiazolyl)phenol** have been synthesized and evaluated for their antibacterial activity against a range of pathogens.

## Data Presentation

The biological activity of various derivatives of **4-(2-amino-4-thiazolyl)phenol** is summarized below. This quantitative data, primarily in the form of half-maximal inhibitory concentrations (IC50), highlights the potential of this scaffold in developing potent therapeutic agents.

Table 1: Anticancer Activity of **4-(2-amino-4-thiazolyl)phenol** Derivatives

Compound ID	Target/Cell Line	IC50 (μM)	Reference
Compound 4c	MCF-7 (Breast Cancer)	2.57 ± 0.16	[1]
	HepG2 (Liver Cancer)	7.26 ± 0.44	[1]
Compound 5i	Protein Kinase B/AKT	1.26	[2]
ABL Tyrosine Kinase		1.50	[2]

Table 2: Kinase Inhibitory Activity of Thiazole-based Compounds

Compound Class	Target Kinase	Ki (nM) or IC50 (μM)	Reference
Phenylamino pyrimidine thiazoles	Spleen Tyrosine Kinase (Syk)	Nanomolar Ki	[3]
Tanshinone I (Natural Product Syk Inhibitor)	Spleen Tyrosine Kinase (Syk)	IC50 = 1.64 μM	[4]

Table 3: Antibacterial Activity of a 4-((2-aminothiazol-4-yl) amino) phenol Derivative (AJ-2)

Bacterial Strain	Minimum Inhibitory Concentration (MIC)
Escherichia coli (Gram-negative)	Good potential
Staphylococcus aureus (Gram-positive)	Good potential

## Experimental Protocols

Detailed methodologies for the synthesis of a generic **4-(2-amino-4-thiazolyl)phenol** derivative and for key biological assays are provided below.

### Protocol 1: General Synthesis of 2-Amino-4-phenylthiazole Derivatives

This protocol is based on the Hantzsch thiazole synthesis.

#### Materials:

- Substituted phenacyl bromide (1 mmol)
- Thiourea (1.2 mmol)
- Copper silicate catalyst (10 mol%)
- Ethanol (5 mL)
- Crushed ice
- Hot ethanol for recrystallization

#### Procedure:

- In a round bottom flask, combine the substituted phenacyl bromide (1 mmol), thiourea (1.2 mmol), and copper silicate catalyst (10 mol%) in ethanol (5 mL).[\[5\]](#)
- Reflux the reaction mixture at 78°C. Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (8:3).[\[5\]](#)

- Upon completion, filter the reaction mixture to remove the catalyst.[5]
- Pour the filtrate over crushed ice to precipitate the solid product.[5]
- Isolate the crude product by filtration.
- Purify the crude product by recrystallization from hot ethanol to obtain the desired 2-amino-4-phenylthiazole derivative.[5]

## Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol is for determining the cytotoxic effects of synthesized compounds on cancer cell lines.

### Materials:

- Cancer cell lines (e.g., MCF-7, HepG2)
- Complete culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- Synthesized thiazole derivatives
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Propanol or DMSO to dissolve formazan crystals
- Microplate reader

### Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells/well and incubate for 24 hours to allow for cell attachment.

- Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
- Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.[6]
- MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[6]
- Formazan Solubilization: Remove the supernatant and add 100-150 µL of propanol or DMSO to each well to dissolve the formazan crystals.[6]
- Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm or 570 nm using a microplate reader.[6]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

## Protocol 3: Spleen Tyrosine Kinase (Syk) Inhibition Assay

This protocol outlines a general procedure for measuring the inhibitory activity of compounds against Syk kinase.

### Materials:

- Recombinant Syk enzyme
- Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 µM DTT)[4][7]
- Substrate (e.g., poly(Glu, Tyr) 4:1)
- ATP
- Test compounds in DMSO

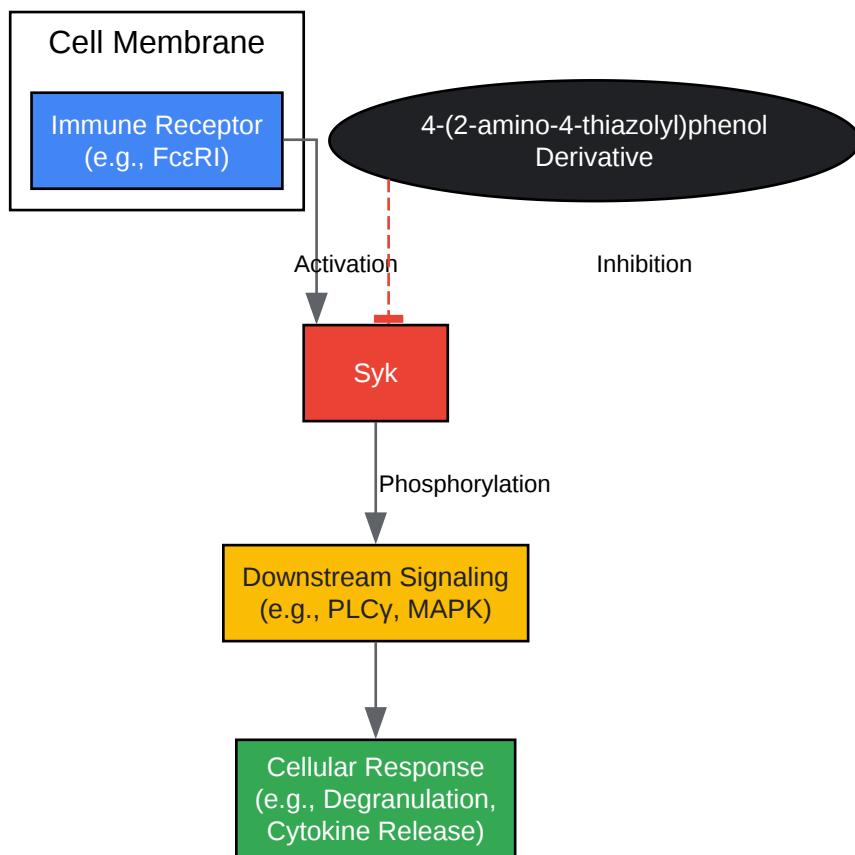
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- 384-well plates
- Luminometer

**Procedure:**

- Reaction Setup: In a 384-well plate, add 1  $\mu$ L of the test compound at various concentrations (or 5% DMSO for control).[\[7\]](#)
- Add 2  $\mu$ L of Syk enzyme solution diluted in kinase buffer.
- Incubate at room temperature for 10-15 minutes.[\[4\]](#)
- Initiate Reaction: Add 2  $\mu$ L of a mixture of the substrate and ATP to start the kinase reaction.[\[7\]](#)
- Incubate at room temperature for 40-60 minutes.[\[4\]](#)[\[7\]](#)
- Detect ADP Formation: Add 5  $\mu$ L of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[\[7\]](#)
- Add 10  $\mu$ L of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[\[7\]](#)
- Measure Luminescence: Record the luminescence signal using a plate reader.
- Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.

## Visualizations

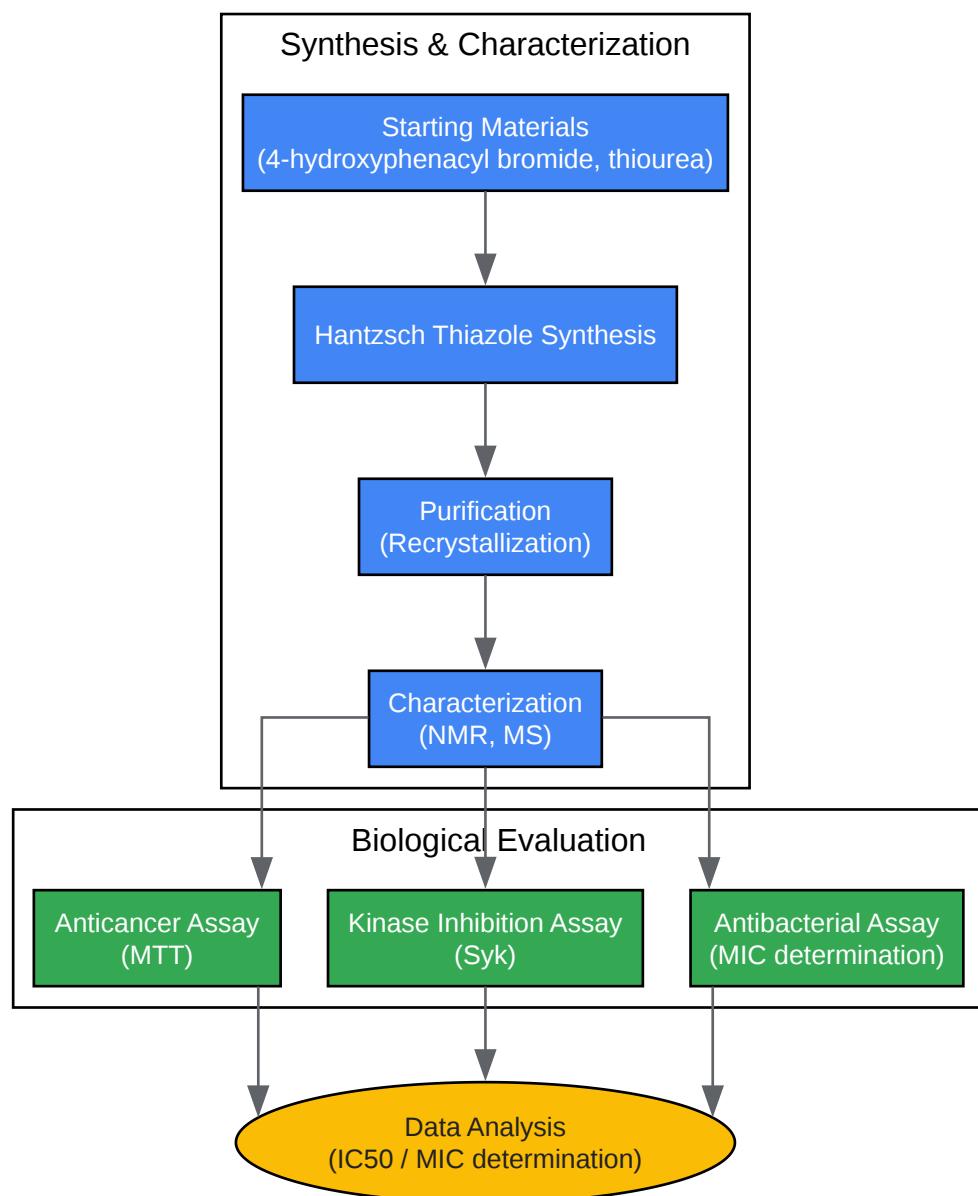
## Signaling Pathway



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Caption: Putative signaling pathway of Syk inhibition.

## Experimental Workflow



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Caption: General experimental workflow.

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